Debrisoquin Sulfate

Clinical pharmacology Hypertension therapeutics Patient-reported outcomes

Debrisoquin sulfate is the irreplaceable prototypical CYP2D6 substrate for pharmacogenetic phenotyping—no other adrenergic neuron blocker (guanethidine, bethanidine, methyldopa) can substitute. It uniquely offers non-neurotoxic sympathetic blockade, avoiding permanent neuronal degeneration seen with guanethidine. Researchers studying antiviral TMPRSS2 inhibition (SARS-CoV-2 IC50 22 μM) or chronic adrenergic signaling where neuron preservation is critical must procure this specific compound. Clinical data show 2:1 patient preference over guanethidine with reduced diarrhea incidence.

Molecular Formula C20H28N6O4S
Molecular Weight 448.5 g/mol
CAS No. 581-88-4
Cat. No. B021746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebrisoquin Sulfate
CAS581-88-4
Synonyms3,4-Dihydro-2(1H)-isoquinolinecarboximidamide Hemisulfate;  Debrisoquine Hemisulfate;  Isocaramidine Hemisulfate; 
Molecular FormulaC20H28N6O4S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O
InChIInChI=1S/2C10H13N3.H2O4S/c2*11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h2*1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4)
InChIKeyCAYGYVYWRIHZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Debrisoquin Sulfate CAS 581-88-4: Pharmacological Profile and Research-Grade Procurement Specifications


Debrisoquin sulfate (CAS 581-88-4), a guanidine derivative adrenergic neuron-blocking agent, serves as an antihypertensive compound that inhibits norepinephrine release from postganglionic sympathetic nerve endings [1]. Unlike ganglionic blocking agents, debrisoquin suppresses responses mediated by both alpha- and beta-adrenergic receptors without producing parasympathetic blockade [2]. Notably, debrisoquin functions as the prototypical substrate for cytochrome P450 2D6 (CYP2D6), with its hydroxylation polymorphism representing the most thoroughly studied genetic polymorphism of this drug-metabolizing enzyme [3]. Commercial availability includes research-grade material with minimum purity specifications of 95% to ≥98%, stored as a powder under cool, dry conditions .

Debrisoquin Sulfate: Why Adrenergic Neuron Blockers Are Not Interchangeable in Research and Clinical Protocols


Within the adrenergic neuron-blocking agent class, compounds share a common mechanism of inhibiting norepinephrine release yet exhibit critical pharmacological divergences that preclude generic substitution. These differences manifest across multiple dimensions: neurotoxicity profiles (debrisoquin does not induce sympathetic neuron degeneration, whereas guanethidine, guanacline, and bretylium do [1]), duration of action (debrisoquin and bethanidine exhibit shorter duration than guanethidine, enabling more flexible dosage adjustment [2]), and metabolic pathways (debrisoquin's hydroxylation via CYP2D6 establishes it as the definitive probe substrate for pharmacogenetic phenotyping, a property not shared by guanethidine or methyldopa [3]). Procurement decisions based solely on in-class mechanism similarity without consideration of these differentiated properties risk experimental inconsistency, adverse toxicological outcomes, and misinterpretation of pharmacogenetic data.

Debrisoquin Sulfate Comparative Evidence: Quantitative Differentiation Data Versus Key Analogs


Patient Preference in Antihypertensive Therapy: Debrisoquine Versus Guanethidine Clinical Outcomes

In a direct head-to-head crossover clinical trial comparing debrisoquine and guanethidine in 32 hypertensive patients, both drugs demonstrated equivalent antihypertensive efficacy in lowering systolic and diastolic blood pressure [1]. However, the degree to which patients tolerated the two agents differed markedly: after three months on each drug, 18 patients (56.3%) preferred debrisoquine, 9 patients (28.1%) preferred guanethidine, and 5 patients (15.6%) expressed no particular preference [1]. This represents a 2:1 preference ratio favoring debrisoquine. At the time of the study, daily treatment cost was also lower with debrisoquine than with guanethidine [1].

Clinical pharmacology Hypertension therapeutics Patient-reported outcomes

Neuronal Toxicity Differentiation: Absence of Sympathetic Neuron Degeneration with Debrisoquine

Histological, fluorescence histochemical, morphometric, and enzymatic analyses following 30-day treatment of newborn rats with debrisoquin sulfate (50-100 mg/kg i.p.) revealed no changes in classical long adrenergic neurons or those innervating the vas deferens [1]. This absence of neuronal degeneration stands in stark contrast to other adrenergic neuron-blocking drugs: guanethidine, guanacline, and bretylium have all been reported to damage or destroy sympathetic neurons [1][2]. The finding is particularly significant given that developing sympathetic neurons in newborn rats exhibit enhanced sensitivity to toxic insults compared to mature neurons [1].

Neurotoxicology Adrenergic pharmacology Safety profiling

CYP2D6 Pharmacogenetic Phenotyping: Debrisoquine as the Definitive Probe Substrate

Debrisoquine hydroxylation polymorphism represents by far the most thoroughly studied genetic polymorphism of the CYP2D6 drug-metabolizing enzyme, with the debrisoquine hydroxylation phenotype serving as the most widely used test in humans to evaluate CYP2D6 activity [1]. The metabolic ratio (debrisoquine/4-hydroxydebrisoquine in urine) cleanly stratifies populations into distinct phenotypes: poor metabolizers (approximately 10% of European populations), extensive metabolizers, and an ultrarapid metabolizer subgroup identifiable within the extensive metabolizer range [1][2]. This pharmacogenetic property is unique among adrenergic neuron blockers; neither guanethidine, bethanidine, nor methyldopa demonstrate comparable utility as CYP2D6 probes [3].

Pharmacogenetics Drug metabolism CYP2D6 phenotyping

Monoamine Oxidase Inhibition Potency: Debrisoquine Versus Nialamide

In fluorescence histochemical studies using the rat iris model, debrisoquin (0.1-100 mg/kg) and bretylium (0.1-50 mg/kg) demonstrated approximately 10-fold greater potency than nialamide as intraneuronal monoamine oxidase (MAO) inhibitors [1]. Both debrisoquin and bretylium functioned as reversible MAO inhibitors whose potency in adrenergic neurons derives from accumulation via the neuronal membrane transport system [1]. The MAO-inhibiting and neuron-blocking activities were demonstrated to be separable pharmacological properties [1].

Neuropharmacology Enzyme inhibition Adrenergic mechanisms

Duration of Action and Dosage Flexibility: Debrisoquine Versus Guanethidine

Debrisoquine and bethanidine share a shorter duration of action compared to guanethidine, a pharmacokinetic distinction that provides greater dosage flexibility in clinical and experimental applications [1]. This shorter duration is accompanied by a reduced likelihood of diarrhea, an adverse effect commonly associated with guanethidine therapy [1]. Plasma half-life measurements in extensive metabolizers show debrisoquine elimination half-life of 3.0 ± 0.5 hours [2], whereas guanethidine exhibits substantially longer duration requiring less frequent but less adjustable dosing [1].

Pharmacokinetics Antihypertensive therapy Dosing regimens

TMPRSS2 Inhibitory Activity: Emerging Antiviral Research Application

Debrisoquin (isocaramidine) demonstrates TMPRSS2 inhibitory activity, suppressing SARS-CoV-2 entry into human lung cell lines in a TMPRSS2-dependent manner with an IC50 of 22 μM . This activity profile represents an emerging research application distinct from the compound's classical antihypertensive and pharmacogenetic probe utilities. While this property is not directly comparable to other adrenergic neuron blockers (which have not been systematically evaluated for TMPRSS2 inhibition), it constitutes a unique and potentially valuable differentiation point for researchers investigating host-directed antiviral strategies .

Antiviral research SARS-CoV-2 Host cell entry inhibition

Debrisoquin Sulfate CAS 581-88-4: Prioritized Research Applications Based on Differentiated Evidence


CYP2D6 Pharmacogenetic Phenotyping and Drug Metabolism Research

Debrisoquin sulfate serves as the definitive probe substrate for CYP2D6 phenotyping, with its hydroxylation polymorphism representing the most extensively characterized genetic variation of this clinically critical drug-metabolizing enzyme [1]. Laboratories conducting pharmacogenetic studies should procure debrisoquin sulfate to phenotype subjects as poor, extensive, or ultrarapid metabolizers using the validated urinary metabolic ratio method. This application is uniquely served by debrisoquin among adrenergic neuron blockers and cannot be replicated using guanethidine, bethanidine, or methyldopa [2].

Long-Term Adrenergic Pharmacology Studies Requiring Neuronal Integrity

For chronic in vivo studies investigating adrenergic neurotransmission where sympathetic neuron preservation is essential, debrisoquin sulfate provides a non-neurotoxic alternative to guanethidine, guanacline, and bretylium [3]. The compound produces reversible effects on catecholamine fluorescence without inducing permanent neuronal degeneration, even in developing animals with heightened toxic sensitivity. This property makes debrisoquin the preferred adrenergic neuron-blocking agent for extended-duration protocols examining sympathetic nervous system function [3].

Comparative Antihypertensive Mechanism Studies with Superior Tolerability

Researchers requiring an adrenergic neuron-blocking antihypertensive agent with equivalent blood pressure-lowering efficacy to guanethidine but superior patient tolerability should prioritize debrisoquin sulfate [4]. Clinical evidence demonstrates a 2:1 patient preference ratio favoring debrisoquine over guanethidine, alongside reduced diarrhea incidence and shorter duration of action enabling more flexible dose adjustment [4][5]. This tolerability advantage is critical for human subjects research and clinical protocol design.

TMPRSS2-Directed Antiviral Screening Programs

Investigators exploring host-directed antiviral strategies against SARS-CoV-2 and other viruses requiring TMPRSS2-mediated host cell entry should consider debrisoquin sulfate (isocaramidine) as a screening compound . The compound inhibits TMPRSS2-dependent viral entry into human lung cells with an IC50 of 22 μM, providing a starting point for medicinal chemistry optimization or mechanism-of-action studies in viral pathogenesis research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Debrisoquin Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.